2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide
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Overview
Description
2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-methylbenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-methylbenzyl)benzenesulfonamide
- 2,4,6-trimethyl-N-(4-methylbenzyl)benzenesulfonamide
Comparison
Compared to its similar compounds, 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide is unique due to the specific positioning of its methyl groups. This unique structure can influence its reactivity and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2,4,5-trimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-12-5-7-16(8-6-12)11-18-21(19,20)17-10-14(3)13(2)9-15(17)4/h5-10,18H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMKXJDDXMYCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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